molecular formula C13H13N3O3 B1597196 8-(Morpholin-4-yl)-5-nitroquinoline CAS No. 304884-33-1

8-(Morpholin-4-yl)-5-nitroquinoline

Cat. No. B1597196
M. Wt: 259.26 g/mol
InChI Key: OZWSRMISPRQBSV-UHFFFAOYSA-N
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Description

8-(Morpholin-4-yl)-5-nitroquinoline, also known as MNQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNQ is a heterocyclic compound that consists of a quinoline ring system with a morpholine and nitro group attached.

Mechanism Of Action

The mechanism of action of 8-(Morpholin-4-yl)-5-nitroquinoline is not fully understood. However, studies have shown that 8-(Morpholin-4-yl)-5-nitroquinoline can induce apoptosis in cancer cells by activating the caspase pathway. 8-(Morpholin-4-yl)-5-nitroquinoline has also been reported to inhibit the growth of bacteria and viruses by disrupting their cell membrane and DNA replication.

Biochemical And Physiological Effects

8-(Morpholin-4-yl)-5-nitroquinoline has been shown to have a low toxicity profile in vitro and in vivo. It has been reported to exhibit good solubility in water and organic solvents, making it a suitable candidate for drug development. 8-(Morpholin-4-yl)-5-nitroquinoline has also been shown to have a high binding affinity for DNA, which could potentially lead to DNA damage and cell death.

Advantages And Limitations For Lab Experiments

One of the advantages of 8-(Morpholin-4-yl)-5-nitroquinoline is its versatility in various laboratory experiments. It can be used as a probe for imaging biological systems, a potential drug candidate for cancer and infectious diseases, and a tool for studying DNA interactions. However, one of the limitations of 8-(Morpholin-4-yl)-5-nitroquinoline is its low stability in acidic and basic conditions, which could affect its performance in certain experiments.

Future Directions

There are several future directions for the research and development of 8-(Morpholin-4-yl)-5-nitroquinoline. One potential direction is to optimize the synthesis method to improve the yield and purity of 8-(Morpholin-4-yl)-5-nitroquinoline. Another direction is to investigate the potential use of 8-(Morpholin-4-yl)-5-nitroquinoline as a fluorescent probe for imaging biological systems in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 8-(Morpholin-4-yl)-5-nitroquinoline and its potential use as a drug candidate for cancer and infectious diseases.
In conclusion, 8-(Morpholin-4-yl)-5-nitroquinoline is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 8-(Morpholin-4-yl)-5-nitroquinoline in various applications.

Scientific Research Applications

8-(Morpholin-4-yl)-5-nitroquinoline has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antimicrobial, antiviral, and antioxidant properties. 8-(Morpholin-4-yl)-5-nitroquinoline has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

4-(5-nitroquinolin-8-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWSRMISPRQBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385247
Record name 8-(Morpholin-4-yl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Morpholin-4-yl)-5-nitroquinoline

CAS RN

304884-33-1
Record name 8-(Morpholin-4-yl)-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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